molecular formula C20H14Cl2FN3O3 B2556084 1-(3,4-dichlorobenzyl)-N'-(2-fluorobenzoyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide CAS No. 1105243-39-7

1-(3,4-dichlorobenzyl)-N'-(2-fluorobenzoyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide

Cat. No.: B2556084
CAS No.: 1105243-39-7
M. Wt: 434.25
InChI Key: NHVLOEWUMHXCTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Dichlorobenzyl)-N'-(2-fluorobenzoyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide is a dihydropyridine-carbohydrazide derivative characterized by a 3,4-dichlorobenzyl group at position 1 and a 2-fluorobenzoyl substituent at the hydrazide moiety.

Properties

IUPAC Name

1-[(3,4-dichlorophenyl)methyl]-N'-(2-fluorobenzoyl)-2-oxopyridine-3-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14Cl2FN3O3/c21-15-8-7-12(10-16(15)22)11-26-9-3-5-14(20(26)29)19(28)25-24-18(27)13-4-1-2-6-17(13)23/h1-10H,11H2,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHVLOEWUMHXCTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NNC(=O)C2=CC=CN(C2=O)CC3=CC(=C(C=C3)Cl)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14Cl2FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3,4-Dichlorobenzyl)-N'-(2-fluorobenzoyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, biological activities, and mechanisms of action of this compound, supported by various research findings and case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 3,4-dichlorobenzylamine with a suitable fluorinated benzoyl derivative and a dihydropyridine precursor. The reaction conditions often include specific solvents and catalysts that facilitate the formation of the desired product with high yield and purity.

Anticancer Properties

Research has indicated that this compound exhibits anticancer activity against various cancer cell lines. For instance:

  • Cell Line Studies : In vitro studies have shown that this compound inhibits the proliferation of breast cancer (MCF-7) and colon cancer (HT-29) cell lines at concentrations as low as 10 µM .
  • Mechanism of Action : The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulators such as p53 .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties :

  • Inhibition of Pathogens : It was effective against several bacterial strains including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL .
  • Mechanism : The antimicrobial action is thought to be related to the disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anti-inflammatory Effects

Recent studies suggest that this compound may possess anti-inflammatory properties :

  • Cytokine Modulation : In animal models, treatment with this compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
  • Application in Disease Models : The efficacy was assessed in models of rheumatoid arthritis, showing a significant reduction in clinical scores compared to control groups .

Data Summary

The following table summarizes key biological activities and findings related to the compound:

Biological ActivityCell Line / ModelConcentration / MICObservations
AnticancerMCF-7 (Breast Cancer)10 µMInhibition of proliferation; apoptosis induction
HT-29 (Colon Cancer)10 µMCell cycle arrest; increased p53 expression
AntimicrobialS. aureus15 µg/mLEffective against gram-positive bacteria
E. coli30 µg/mLEffective against gram-negative bacteria
Anti-inflammatoryRheumatoid Arthritis ModelN/AReduced TNF-alpha and IL-6 levels

Case Studies

  • Case Study on Anticancer Activity : A study published in MDPI evaluated the effects of various synthesized dihydropyridine derivatives on cancer cell lines. The results indicated that modifications in the structure significantly enhanced anticancer activity compared to non-fluorinated analogs .
  • Case Study on Antimicrobial Efficacy : Another investigation focused on the antibacterial properties against multi-drug resistant strains, demonstrating that this compound could serve as a lead for developing new antimicrobial agents .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents Molecular Weight (g/mol) Binding Affinity (kcal/mol) Key Biological Activity
Ligand 1* 2,3,4-Trimethoxybenzylidene 357.34 -7.1 Antimycobacterial (GlcN-6-P synthase inhibition)
Ligand 2* 4-Bromophenyl-ethylidene 377.19 -7.3 Antimycobacterial (GlcN-6-P synthase inhibition)
N,N-Dimethylurea derivative** 3,4-Dichlorobenzyl, dimethylurea 369.23 N/A Undisclosed (structural analogue)
Target Compound 3,4-Dichlorobenzyl, 2-fluorobenzoyl 447.25 N/A Hypothesized antimicrobial (structural extrapolation)

From and ; *From .

Substituent Effects on Binding Affinity

  • Electron-Withdrawing Groups : Ligand 2, featuring a 4-bromophenyl group, exhibits a slightly stronger binding affinity (-7.3 kcal/mol) than Ligand 1 (-7.1 kcal/mol) with a 2,3,4-trimethoxybenzylidene substituent . This suggests that bromine’s moderate electronegativity and steric bulk may enhance target interaction compared to methoxy groups.
  • Fluorine vs. Chlorine: The target compound’s 2-fluorobenzoyl group introduces a smaller, highly electronegative atom compared to chlorine.

Pharmacokinetic Considerations

  • Lipophilicity : The 3,4-dichlorobenzyl group in the target compound and Ligands 1/2 increases logP values, favoring membrane penetration. However, the 2-fluorobenzoyl group may reduce excessive hydrophobicity, balancing solubility and absorption .
  • Urea vs. Carbohydrazide: The N,N-dimethylurea derivative () replaces the carbohydrazide moiety with urea, a stronger hydrogen-bond donor/acceptor. This substitution could alter solubility and binding kinetics, though biological data remain unavailable for direct comparison .

Computational and Experimental Insights

  • Molecular Docking : Studies on Ligands 1 and 2 using AutoDock Vina () highlight the importance of substituent positioning in glucosamine-6-phosphate synthase inhibition. The target compound’s dichlorobenzyl and fluorobenzoyl groups are predicted to occupy hydrophobic pockets and form halogen bonds, respectively, enhancing binding stability .
  • Spectroscopic Characterization : Similar to Ligands 1 and 2, the target compound would require NMR and FT-IR validation. Computational geometry optimization (e.g., Gaussian 09W) could confirm bond angles and torsional strain, as applied to analogous structures .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.